9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride
Overview
Description
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride, also known as linoleic anhydride, is a chemical compound with the molecular formula C36H62O3. It is an anhydride derivative of linoleic acid, a polyunsaturated omega-6 fatty acid commonly found in various plant oils. This compound is characterized by its two conjugated double bonds in the 9th and 12th positions of the carbon chain, which are in the cis (Z) configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride typically involves the dehydration of linoleic acid. This can be achieved through various chemical reactions, including the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated products.
Reduction: Saturated fatty acid derivatives.
Substitution: Esters and amides.
Scientific Research Applications
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride involves its interaction with cellular membranes and enzymes. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: The parent compound of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride.
Oleic Acid Anhydride: Another fatty acid anhydride with a single double bond.
Stearic Acid Anhydride: A saturated fatty acid anhydride.
Uniqueness
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride is unique due to its conjugated double bonds and its ability to undergo a wide range of chemical reactions. Its anhydride functionality also makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[(9E,12E)-octadeca-9,12-dienoyl] (9E,12E)-octadeca-9,12-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTYMGCNULYACO-WVZYQCMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24909-68-0 | |
Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Linoleic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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